molecular formula C25H20ClN3O5 B15021079 N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(5-chloro-2-methoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(5-chloro-2-methoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

Cat. No.: B15021079
M. Wt: 477.9 g/mol
InChI Key: CTVJVHGQAKXHFY-ACNNEDIFSA-N
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Description

N-[(1E)-2-(2H-1,3-Benzodioxol-5-yl)-1-{N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a chloromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-2-(2H-1,3-Benzodioxol-5-yl)-1-{N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Synthesis of the Hydrazone Intermediate: The hydrazone intermediate is synthesized by reacting 5-chloro-2-methoxybenzaldehyde with hydrazine hydrate.

    Coupling Reaction: The final step involves coupling the benzodioxole moiety with the hydrazone intermediate under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-2-(2H-1,3-Benzodioxol-5-yl)-1-{N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or chloromethoxyphenyl moieties, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

The major products formed from these reactions include carboxylic acids, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(1E)-2-(2H-1,3-Benzodioxol-5-yl)-1-{N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(1E)-2-(2H-1,3-Benzodioxol-5-yl)-1-{N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

N-[(1E)-2-(2H-1,3-Benzodioxol-5-yl)-1-{N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide can be compared with other similar compounds, such as:

    N-(1,3-Benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine: Similar structure but lacks the chloromethoxyphenyl group.

    1-(1,3-Benzodioxol-5-yl)ethanol: Contains the benzodioxole moiety but differs in the functional groups attached.

    5-Chloro-2-methoxybenzaldehyde: Contains the chloromethoxyphenyl group but lacks the benzodioxole moiety.

The uniqueness of N-[(1E)-2-(2H-1,3-Benzodioxol-5-yl)-1-{N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H20ClN3O5

Molecular Weight

477.9 g/mol

IUPAC Name

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-[(5-chloro-2-methoxyphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C25H20ClN3O5/c1-32-21-10-8-19(26)13-18(21)14-27-29-25(31)20(28-24(30)17-5-3-2-4-6-17)11-16-7-9-22-23(12-16)34-15-33-22/h2-14H,15H2,1H3,(H,28,30)(H,29,31)/b20-11+,27-14+

InChI Key

CTVJVHGQAKXHFY-ACNNEDIFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)/C=N/NC(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/NC(=O)C4=CC=CC=C4

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C=NNC(=O)C(=CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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